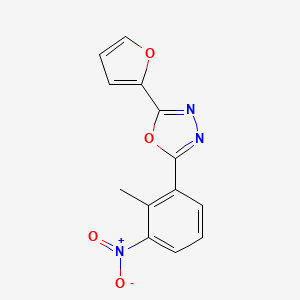![molecular formula C16H20N2O6 B5714381 5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)
5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid, also known as Pemetrexed, is a chemotherapy drug used to treat various types of cancer, including mesothelioma, non-small cell lung cancer, and ovarian cancer. The drug works by inhibiting the enzymes that are required for the growth and division of cancer cells.
Wirkmechanismus
5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid works by inhibiting the enzymes that are required for the growth and division of cancer cells. Specifically, it inhibits thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. These enzymes are essential for the synthesis of DNA and RNA, which are required for the growth and division of cancer cells.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It inhibits the synthesis of DNA and RNA, which slows down the growth and division of cancer cells. The drug also affects the metabolism of folate, which can lead to side effects such as anemia, fatigue, and gastrointestinal problems.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid has several advantages for lab experiments. It is a potent inhibitor of thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase, which makes it an ideal tool for studying the role of these enzymes in cancer cell growth and division. However, the drug has limitations as well. It can be toxic to normal cells, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that can predict which patients will respond best to the drug. Additionally, there is ongoing research into the use of this compound in combination with other chemotherapy drugs to improve treatment outcomes.
Synthesemethoden
The synthesis of 5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid involves several steps, starting with the reaction between 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenyl)amino] pyrido [2,3-d]pyrimidine and N-(4-carboxybutyl)-L-glutamic acid. This reaction results in the formation of the intermediate compound, which is then further reacted with 4-morpholinecarboxylic acid to produce this compound.
Wissenschaftliche Forschungsanwendungen
5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of various types of cancer, including mesothelioma, non-small cell lung cancer, and ovarian cancer. The drug has also been studied for its potential use in combination with other chemotherapy drugs to improve treatment outcomes.
Eigenschaften
IUPAC Name |
5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c19-14(2-1-3-15(20)21)17-11-4-5-13(12(10-11)16(22)23)18-6-8-24-9-7-18/h4-5,10H,1-3,6-9H2,(H,17,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRSOKSWZMFJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B5714305.png)
![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5714323.png)

![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)
![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)

![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)
